

Spectroscopic Profile of 1,2,4-Trivinylcyclohexane: A Technical Guide

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Compound of Interest		
Compound Name:	1,2,4-Trivinylcyclohexane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for **1,2,4-trivinylcyclohexane**, a versatile building block in polymer and synthetic chemistry. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and analytical characteristics.

Introduction

1,2,4-Trivinylcyclohexane (TVCH) is a cyclic olefin with three vinyl functional groups, making it a valuable monomer for cross-linking and polymerization reactions. An accurate understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation of its derivatives. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for TVCH.

Spectroscopic Data Summary

The spectroscopic data for **1,2,4-trivinylcyclohexane** is available through various public databases, including PubChem and SpectraBase. The compound is typically available as a mixture of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,2,4-trivinylcyclohexane**, both ¹H and ¹³C NMR data have been reported.

¹³C NMR: The ¹³C NMR spectrum of **1,2,4-trivinylcyclohexane** has been recorded in deuterated chloroform (CDCl₃)[1]. Due to the presence of multiple isomers and complex splitting patterns, a detailed, unambiguous assignment of all peaks is challenging without further experimental data. However, the spectrum is characterized by signals in the aliphatic region for the cyclohexane ring carbons and in the olefinic region for the vinyl group carbons.

¹H NMR: ¹H NMR spectra of **1,2,4-trivinylcyclohexane** are also available[2]. These spectra exhibit complex multiplets in the regions characteristic of vinyl protons (typically 4.5-6.5 ppm) and aliphatic protons of the cyclohexane ring (typically 1.0-2.5 ppm). The significant overlap of signals from the different vinyl groups and the various stereoisomers complicates a straightforward analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of **1,2,4-trivinylcyclohexane** has been obtained from a neat sample, meaning the pure liquid without any solvent[2].

Table 1: Key IR Absorptions for 1,2,4-Trivinylcyclohexane

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3075	Medium	=C-H stretch (vinyl)
2920-2850	Strong	C-H stretch (aliphatic)
~1640	Medium	C=C stretch (vinyl)
~1450	Medium	CH ₂ scissoring
~990 and ~910	Strong	=C-H bend (out-of-plane)

Note: The exact peak positions may vary slightly depending on the specific isomer and experimental conditions.



Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **1,2,4-trivinylcyclohexane**, Gas Chromatography-Mass Spectrometry (GC-MS) data is available[2].

Table 2: Key Mass Spectrometry Data for 1,2,4-Trivinylcyclohexane

Property	Value
Molecular Formula	C12H18
Molecular Weight	162.27 g/mol
Major Fragments (m/z)	79, 93, 67

The fragmentation pattern is consistent with the structure of a vinyl-substituted cycloalkane, with the base peak and other major fragments arising from rearrangements and cleavage of the cyclohexane ring and loss of vinyl groups.

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the cited data for **1,2,4-trivinylcyclohexane** are not readily available in the public domain, the following sections describe the general methodologies typically employed for these types of analyses.

NMR Spectroscopy (General Protocol)

A sample of **1,2,4-trivinylcyclohexane** would be dissolved in a deuterated solvent, such as CDCl₃, in a standard NMR tube. The spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters would be used, and for ¹³C NMR, proton-decoupled spectra would be obtained to simplify the signals to single lines for each unique carbon atom.





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Figure 1: Generalized workflow for NMR spectroscopy.

FTIR Spectroscopy of a Neat Liquid (General Protocol)

For a neat liquid sample like **1,2,4-trivinylcyclohexane**, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. This assembly is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically run first and subtracted from the sample spectrum.



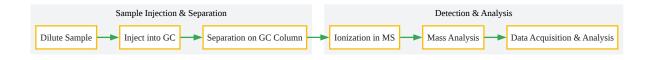
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Figure 2: Generalized workflow for FTIR spectroscopy of a neat liquid.

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)



A dilute solution of **1,2,4-trivinylcyclohexane** in a volatile solvent would be injected into a gas chromatograph. The GC separates the components of the mixture, and as each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the fragments based on their mass-to-charge ratio.



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Figure 3: Generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic data for **1,2,4-trivinylcyclohexane** provides a fundamental analytical fingerprint for this compound. While the available data from public repositories offers a good starting point for identification and characterization, the complexity arising from the mixture of stereoisomers necessitates careful interpretation. For applications requiring a high degree of purity or specific isomeric forms, further detailed analytical work, including advanced 2D NMR techniques and high-resolution mass spectrometry, would be beneficial. The general experimental protocols provided herein serve as a guide for researchers looking to reproduce or expand upon the existing spectroscopic data for this versatile molecule.

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